L-Glutamic Acid γ-p-Nitroanilide-d4

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

L-Glutamic Acid γ-p-Nitroanilide-d4 is the tetra-deuterated internal standard for GPNA, purpose-built for quantitative LC-MS/MS bioanalysis. The +4.02 Da mass shift enables selective MRM detection, correcting for ion suppression and extraction recovery in complex biological matrices such as plasma and tissue homogenates. Essential for PK/PD correlation in ASCT2-targeted oncology studies and isotope dilution GGT activity standardization across clinical laboratories. Unlike chemically dissimilar internal standards that generate quantitative biases exceeding 50%, this co-eluting surrogate accurately tracks both the parent drug and its metabolite p-nitroaniline through sample preparation, derivatization, and ionization. Select this standard for definitive tracer-based quantification in tumor-bearing models and reference measurement procedures.

Molecular Formula C₁₁H₉D₄N₃O₅
Molecular Weight 271.26
Cat. No. B1153175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic Acid γ-p-Nitroanilide-d4
SynonymsN-(4-Nitrophenyl)-L-glutamine-d4;  2-Amino-4’-nitroglutaranilic Acid-d4;  L-Glutamic Acid γ-p-Nitroanilide-d4;  L-Glutamyl-4-nitroanilide-d4;  L-γ-Glutamyl-p-nitroanilide-d4;  γ-Glutamyl-p-nitroanilide-d4;  γ-L-Glu-p-nitroanilide-d4;  γ-L-Glutamyl-p-nitroan
Molecular FormulaC₁₁H₉D₄N₃O₅
Molecular Weight271.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic Acid γ-p-Nitroanilide-d4: Deuterated GGT Substrate and Internal Standard for Quantitative Bioanalysis


L-Glutamic Acid γ-p-Nitroanilide-d4 (CAS not assigned; molecular formula C₁₁H₉D₄N₃O₅, MW 271.26) is the tetra-deuterated analog of L-γ-glutamyl-p-nitroanilide (GPNA), a widely used chromogenic substrate for γ-glutamyltransferase (GGT; EC 2.3.2.2) and a pharmacological inhibitor of the glutamine transporter ASCT2 (SLC1A5) [1]. The parent compound GPNA serves dual roles: as a GGT substrate, it releases p-nitroaniline (PNA) upon enzymatic cleavage that can be quantified spectrophotometrically at 405 nm ; as an ASCT2 inhibitor, it blocks glutamine uptake with an IC₅₀ of approximately 1.2 mM in HEK293 cells, though its specificity is limited by concurrent inhibition of sodium-dependent SNAT transporters and sodium-independent LAT1/2 transporters [2]. The d4-labeled variant incorporates four deuterium atoms at non-exchangeable positions on the aromatic ring, conferring a +4.02 Da mass shift critical for mass spectrometric applications while preserving the biochemical reactivity of the parent scaffold [3].

Why Unlabeled GPNA or Alternative GGT Substrates Cannot Substitute for L-Glutamic Acid γ-p-Nitroanilide-d4 in Quantitative MS Workflows


Unlabeled L-Glutamic Acid γ-p-Nitroanilide (GPNA, CAS 7300-59-6) is functionally identical to the d4 compound in enzyme kinetics and receptor binding, yet it cannot serve as an internal standard in mass spectrometry-based quantification because it co-elutes and shares identical m/z transitions with the analyte, offering no means of ion suppression correction or extraction recovery normalization [1]. Alternative internal standards such as tryptophan-¹⁵N₂ or [U-¹³C,¹⁵N]-valine are chemically distinct from GPNA and therefore do not track the analyte through sample preparation, derivatization, and ionization with equivalent fidelity—a limitation documented across LC-MS/MS bioanalytical studies where structurally dissimilar internal standards generated quantitative biases exceeding 50% in complex biological matrices [2]. Non-deuterated structural analogs of GPNA (e.g., the hydrochloride salt, CAS 67953-08-6, or the monohydrate, CAS 122864-94-2) offer improved aqueous solubility (5 mg/mL in water for the HCl salt) but lack the isotopic mass shift required for selective MRM detection against the endogenous analyte . Furthermore, newer ASCT2 inhibitors such as V-9302 (IC₅₀ = 9.6 µM in HEK293 cells) and 2-substituted Nγ-glutamylanilides (3-fold improved potency over GPNA) exhibit superior target engagement but cannot replace GPNA-d4 as an internal standard for quantifying the parent drug or its metabolite p-nitroaniline in pharmacokinetic and target-engagement studies [3].

Quantitative Differentiation Evidence for L-Glutamic Acid γ-p-Nitroanilide-d4 Versus Closest Analogs


Mass Spectrometric Isotopic Resolution: +4.02 Da Mass Shift Enables Selective MRM Detection Against Unlabeled GPNA

L-Glutamic Acid γ-p-Nitroanilide-d4 exhibits a molecular ion mass of 271.26 Da (C₁₁H₉D₄N₃O₅), representing a +4.02 Da shift compared to the unlabeled parent compound GPNA (267.24 Da, C₁₁H₁₃N₃O₅) [1]. This mass difference enables baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions in triple quadrupole LC-MS/MS, where the deuterated internal standard and unlabeled analyte are distinguished by their precursor ion m/z values without chromatographic separation [2]. The four-deuterium substitution on the aromatic ring ensures minimal deuterium/hydrogen back-exchange under typical sample preparation conditions (pH 2–9, up to 40 °C) and avoids the chromatographic retention time shifts commonly observed with perdeuterated alkyl-chain labels that can compromise matrix effect compensation [2]. In contrast, non-deuterated structural analogs such as GPNA hydrochloride (CAS 67953-08-6) or the monohydrate form (CAS 122864-94-2) share identical m/z transitions with the analyte and require complete chromatographic baseline resolution for quantification—a condition rarely achievable in high-throughput bioanalysis .

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

GGT Substrate Kinetics: d4 Labeling Preserves Catalytic Efficiency Equivalent to Unlabeled GPNA

The parent compound GPNA is a well-characterized GGT substrate with Michaelis-Menten kinetics documented across multiple enzyme sources. Reported Km values include 0.61 ± 0.035 mM for recombinant GGT (transpeptidation, with glycylglycine acceptor), 0.074 ± 0.002 mM for hydrolysis (no acceptor), 0.74 ± 0.1 mM for bovine kidney GGT, and 0.9 mM for rat pancreas GGT [1][2][3]. The deuterium labeling in L-Glutamic Acid γ-p-Nitroanilide-d4 occurs at non-exchangeable aromatic positions remote from the scissile γ-glutamyl bond, and deuterium kinetic isotope effects (KIE) on hydrolytic cleavage at positions four bonds distant from the reaction center are predicted to be <1% (kH/kD < 1.01) based on established secondary KIE principles [4]. By contrast, the alternative GGT substrate L-γ-glutamyl-3-carboxy-4-nitroanilide was developed specifically to address the poor aqueous solubility of GPNA for clinical chemistry applications, introducing a structural modification that alters substrate recognition and necessitates re-validation of all kinetic parameters [5]. Isotopically labeled glutamine (e.g., ¹³C₅-glutamine) can serve as a GGT substrate but reports on transpeptidation rather than hydrolysis activity, generating different product profiles that confound direct comparison with GPNA-based assays [5].

γ-glutamyltransferase assay enzyme kinetics GGT substrate comparison

ASCT2 Inhibitory Potency: GPNA-d4 Enables Quantification of the Parent Drug Despite Its Inferior Target Engagement Relative to Next-Generation Inhibitors

Unlabeled GPNA inhibits ASCT2-mediated glutamine transport with reported IC₅₀ values of 70.2 μM (rat C6 glioma cells), 954 μM (HEK293 cells, live-cell assay), and approximately 1.2 mM (HEK293 cells, endpoint assay), demonstrating significant variability dependent on cell line, assay format, and incubation time . Next-generation ASCT2 inhibitors have been developed with substantially improved potency: 2-substituted Nγ-glutamylanilides exhibit a three-fold improvement in potency over GPNA in both C6 rat and HEK293 human cell lines [1], while V-9302 achieves an IC₅₀ of 9.6 μM in HEK293 cells—representing approximately 100-fold greater potency than GPNA [2]. Despite its inferior potency as an ASCT2 inhibitor, GPNA remains extensively used in academic research as a pharmacological probe (over 300 publications), creating a persistent need for accurate quantification of both the parent compound and its metabolites in biological matrices for pharmacokinetic/pharmacodynamic correlation [3]. The d4 compound specifically addresses this quantification need, as it enables LC-MS/MS measurement of GPNA concentrations in the same samples where functional readouts (glutamine uptake, cell viability) are assessed—unlike V-9302 or newer anilides, for which dedicated deuterated internal standards may not yet be commercially available .

ASCT2 inhibitor glutamine uptake assay SLC1A5 pharmacology

Analytical Specificity: GPNA-d4 Addresses the Off-Target Liability of Unlabeled GPNA by Enabling Selective Detection in Complex Biological Matrices

Unlabeled GPNA is now recognized as a pharmacologically promiscuous compound that inhibits not only ASCT2 but also sodium-dependent carriers SNAT1, SNAT2, SNAT4, SNAT5 and sodium-independent leucine transporters LAT1 and LAT2 [1]. At a concentration of 250 μM in A549 lung cancer cells, GPNA induces cytotoxicity that is mediated primarily by GGT-catalyzed release of p-nitroaniline (PNA) rather than by blockade of glutamine uptake, as demonstrated by the observation that the specific GGT inhibitor GGsToP abrogates GPNA toxicity without restoring glutamine transport [2]. This mechanistic complexity means that any biological experiment employing GPNA must concurrently quantify: (a) the parent GPNA concentration, (b) the metabolite PNA concentration, and (c) the actual glutamine uptake rate, to deconvolute GGT-dependent versus ASCT2-dependent effects [2]. L-Glutamic Acid γ-p-Nitroanilide-d4 enables this multi-analyte quantification by serving as a single internal standard that can be spiked into samples at the point of collection, tracking both the parent GPNA and its PNA metabolite through extraction, with the +4 Da mass shift providing selective detection channels distinct from endogenous interferences . Alternative approaches using genetic ASCT2 silencing (siRNA/shRNA) avoid pharmacological off-target effects but require 48–72 hours for target knockdown, precluding acute kinetic measurements of glutamine transport that are feasible with GPNA-based protocols [3].

transporter selectivity off-target profiling bioanalytical chromatography

Procurement Practicality: Custom Synthesis Requirement and Limited Commercial Availability as a Selection Filter

Unlike the unlabeled parent compound GPNA, which is available from multiple commercial suppliers (Sigma-Aldrich G1135, Cayman Chemical 36209, MedChemExpress HY-W011391A) with catalog-based ordering and defined purity specifications (≥98% HPLC), L-Glutamic Acid γ-p-Nitroanilide-d4 typically requires custom synthesis with quoted lead times . LGC Standards (TRC-G597052) explicitly notes that this product 'will require custom synthesis' with pricing and lead time provided only upon quote request . Pharmaffiliates lists the compound as 'Please enquire' for stock status [1]. This contrasts with the ready availability of unlabeled GPNA in multiple salt and hydrate forms, and with commercially stocked deuterated internal standards for more common analytes. For laboratories planning LC-MS/MS quantification of GPNA, this procurement lead time (typically 4–12 weeks for custom deuterated synthesis) must be factored into project timelines at the grant-writing stage . The limited number of suppliers (estimated fewer than 5 globally with demonstrated synthesis capability) creates a single-point-of-failure risk in the analytical workflow that can be mitigated by ordering multi-year supply quantities in a single synthesis batch .

custom synthesis stable isotope labeling specialty chemicals procurement

High-Value Application Scenarios for L-Glutamic Acid γ-p-Nitroanilide-d4 in Quantitative Bioanalysis and Pharmacological Research


LC-MS/MS Quantification of GPNA in Pharmacokinetic Studies Supporting ASCT2-Targeted Cancer Research

When investigating GPNA as a pharmacological inhibitor of ASCT2 in tumor-bearing animal models, accurate measurement of plasma and tissue GPNA concentrations is essential for pharmacokinetic/pharmacodynamic (PK/PD) correlation. L-Glutamic Acid γ-p-Nitroanilide-d4 is spiked into plasma or tissue homogenate at a fixed concentration (typically 100–500 ng/mL) immediately after collection, serving as a surrogate standard that co-extracts and co-ionizes with the analyte. The +4.02 Da mass shift enables selective MRM transitions (e.g., precursor m/z 272→138 for d4-GPNA vs. m/z 268→138 for unlabeled GPNA) on a triple quadrupole instrument [1]. This is particularly critical given the demonstration that GPNA cytotoxicity in A549 xenograft models may be driven by GGT-mediated PNA release rather than ASCT2 blockade, necessitating concurrent quantification of both GPNA and PNA from the same sample to correctly interpret tumor growth inhibition data [2].

Validating GGT Activity Assays in Clinical Biochemistry Using Isotope Dilution Mass Spectrometry as a Reference Method

Clinical GGT assays using the GPNA substrate method remain widely deployed on automated chemistry analyzers, yet these colorimetric assays (detection at 405 nm) are susceptible to interference from hemolysis, icterus, and lipemia [1]. Isotope dilution LC-MS/MS employing L-Glutamic Acid γ-p-Nitroanilide-d4 as an internal standard can serve as a higher-order reference measurement procedure for GGT activity standardization across clinical laboratories [2]. In this application, the d4 standard is added to the enzymatic reaction mixture at a precisely known concentration, and the rate of unlabeled PNA formation is quantified against the d4-PNA signal (the d4 standard itself can be cleaved by GGT to release d4-PNA, providing internal calibration of the extent of enzymatic conversion). This approach addresses the solubility limitations of GPNA in aqueous clinical matrices (≤5 mg/mL for the HCl salt) by operating at substantiating substrate concentrations (0.5–2 mM) where solubility is sufficient for accurate kinetic measurement .

Mechanistic Deconvolution of GPNA's Multi-Target Pharmacology Using Tracer-Based Metabolomics

The established multi-target profile of GPNA (ASCT2, SNAT1/2/4/5, LAT1/2, and GGT substrate activity) creates ambiguity in any experiment that relies solely on a functional readout (e.g., cell viability or glutamine uptake). L-Glutamic Acid γ-p-Nitroanilide-d4 enables a definitive tracer-based approach: cells are treated with unlabeled GPNA at varying concentrations, while the d4 standard is used to quantify both intracellular and extracellular GPNA and PNA concentrations by LC-MS/MS [1]. By correlating the measured intracellular GPNA concentration (not merely the nominal treatment concentration) with glutamine uptake inhibition, researchers can establish a true cellular potency value that accounts for transporter-mediated uptake, GGT-mediated metabolism, and efflux transporter activity [2]. This approach revealed that PNA, not GPNA, is the proximate cytotoxic species in A549 cells, and that the GGT inhibitor GGsToP abolishes toxicity without affecting glutamine uptake—a mechanistic insight that would be inaccessible without the deuterated internal standard enabling parallel quantification of parent drug and metabolite .

Quality Control of GPNA Batches in Core Facilities and Compound Management Laboratories

Core facilities that distribute GPNA to multiple research groups face challenges in verifying the identity and purity of received batches, particularly given the compound's availability in free base, hydrochloride salt, and monohydrate forms with distinct molecular weights and solubility profiles [1]. L-Glutamic Acid γ-p-Nitroanilide-d4 can serve as an internal standard for a quantitative NMR (qNMR) or LC-UV/MS identity and purity assay, where the d4 compound is co-injected with the test batch and the area ratio provides absolute quantification against a calibration curve constructed with a certified reference standard [2]. This application is particularly valuable given the absence of a pharmacopeial monograph for GPNA and the reliance on vendor certificates of analysis that may employ different analytical methods and acceptance criteria .

Quote Request

Request a Quote for L-Glutamic Acid γ-p-Nitroanilide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.